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molecular formula C12H10N4 B2764927 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine CAS No. 93404-69-4

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B2764927
M. Wt: 210.24
InChI Key: RWDMSXRQOHSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013004B2

Procedure details

To a stirred mixture of N-aminoguanidine nitrate (2.74 g, 20 mmol) and anhydrous methanol (25 mL) cooled to 0° C. was added sodium methoxide solution (25% in methanol, 4.57 mL, 20 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min before methyl 1-naphthoate (0.93 g, 5 mmol) was added. The mixture was then stirred at 0° C. for 10 min, RT for 10 min, 70° C. for 22 hr, and 75° C. for 19 hr. The reaction mixture was cooled and diluted with 10 mL of water. Concentration under vacuum gave a slightly cloudy solution which was acidified to pH=3-4 with 3 N aqueous HCl solution. The solid obtained was filtered, washed with water, and triturated with ethanol to give 0.55 g (52% yield) of 5-(naphthalen-1-yl)-1H-1,2,4-triazol-3-amine as a yellow solid. (M+H)+=211.16.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[NH2:5][NH:6][C:7]([NH2:9])=[NH:8].C[O-].[Na+].[C:13]1([C:23](OC)=O)[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1.Cl>O.CO>[C:13]1([C:23]2[NH:5][N:6]=[C:7]([NH2:9])[N:8]=2)[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NNC(=N)N
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.57 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.93 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 10 min, RT for 10 min, 70° C. for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
75° C. for 19 hr
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under vacuum
CUSTOM
Type
CUSTOM
Details
gave a slightly cloudy solution which
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with ethanol

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C1=NC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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